molecular formula C15H15NO B1392240 5-(2,5-Dimethylbenzoyl)-2-methylpyridine CAS No. 1187169-31-8

5-(2,5-Dimethylbenzoyl)-2-methylpyridine

Cat. No. B1392240
CAS RN: 1187169-31-8
M. Wt: 225.28 g/mol
InChI Key: ADVLPDCFZHAGTM-UHFFFAOYSA-N
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Description

5-(2,5-Dimethylbenzoyl)-2-methylpyridine, also known as DMMP, is a chemical compound that has gained significant attention in scientific research. Its unique structure and properties make it a valuable tool for various applications, including in the field of pharmacology and biochemistry.

Scientific Research Applications

Photochemical Applications

  • Dimerization through Ultraviolet Irradiation : Ultraviolet irradiation of certain pyridines, closely related to 5-(2,5-Dimethylbenzoyl)-2-methylpyridine, leads to the formation of 1,4-dimers. This process has been studied for its chemical and physical properties, contributing to the understanding of photochemical reactions in similar compounds (Taylor & Kan, 1963).

Material Science Applications

  • Imidazo[1,2-a]pyridines Synthesis : Imidazopyridine structures, which are structurally similar to 5-(2,5-Dimethylbenzoyl)-2-methylpyridine, are important in material science due to their structural characteristics. Various synthetic strategies for these compounds highlight their significance in material science (Bagdi et al., 2015).

Organometallic Chemistry

  • Cyclometalation in Platinum Complexes : Studies on mono-cyclometalated Pt(II) complexes utilizing methylpyridine derivatives demonstrate the potential of 5-(2,5-Dimethylbenzoyl)-2-methylpyridine in organometallic chemistry. These studies provide insights into the synthesis and structural characterization of such complexes (Ionkin, Marshall, & Wang, 2005).

Photocatalysis

  • Photoenolization-induced Transformations : 2,5-Dimethylbenzoyl derivatives, similar to 5-(2,5-Dimethylbenzoyl)-2-methylpyridine, have been studied for photoenolization-induced transformations. This process leads to the formation of biologically active compounds, showcasing the potential of these derivatives in photocatalysis (Šolomek et al., 2010).

Medicinal Chemistry

  • Synthesis of Antitumor Agents : Pyrido[2,3-d]pyrimidines, structurally related to 5-(2,5-Dimethylbenzoyl)-2-methylpyridine, have been synthesized and shown to have antitumor activities. This highlights the potential of such compounds in medicinal chemistry (Grivsky et al., 1980).

properties

IUPAC Name

(2,5-dimethylphenyl)-(6-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-10-4-5-11(2)14(8-10)15(17)13-7-6-12(3)16-9-13/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVLPDCFZHAGTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2=CN=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,5-Dimethylbenzoyl)-2-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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